molecular formula C12H18ClNO3 B8095458 O-Ethyl-L-tyrosine methyl ester HCl

O-Ethyl-L-tyrosine methyl ester HCl

Cat. No.: B8095458
M. Wt: 259.73 g/mol
InChI Key: UYGODNPCESCJDT-MERQFXBCSA-N
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Description

O-Ethyl-L-tyrosine methyl ester HCl is a chemical compound derived from L-tyrosine, an amino acid. It is commonly used in scientific research and various industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced reactors and purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Tyrosine derivatives, quinones.

  • Reduction: L-tyrosine ethyl amine.

  • Substitution: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Radiotracers

O-Ethyl-L-tyrosine methyl ester has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, the compound O-([18F]fluoroethyl)-L-tyrosine methyl ester ([18F]FET-OMe) was developed to enhance tumor imaging capabilities. Studies demonstrated that this compound exhibits improved transport properties into cancer cells compared to its non-methylated counterparts, facilitating better imaging results in preclinical evaluations .

1.2. Anticancer Activity

The derivatives of L-tyrosine, including O-Ethyl-L-tyrosine methyl ester, have shown potential in developing anticancer agents. Research indicates that these compounds can interfere with cancer cell metabolism and proliferation by mimicking natural amino acids that are critical for tumor growth . The structural modifications of L-tyrosine derivatives can lead to increased potency against various cancer cell lines, making them promising candidates for further drug development.

Neurobiology

2.1. Neurotransmitter Precursor

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The ethyl ester form may enhance bioavailability and facilitate easier transport across the blood-brain barrier compared to its parent compound . This property is significant for therapeutic strategies aimed at treating neurodegenerative diseases or mood disorders where neurotransmitter levels are disrupted.

Biochemical Research

3.1. Enzyme Studies

O-Ethyl-L-tyrosine methyl ester is also used in biochemical assays to study enzyme kinetics and mechanisms involving tyrosine metabolism. Its derivatives can act as substrates or inhibitors in enzymatic reactions, providing insights into the catalytic processes of tyrosine-related enzymes such as tyrosinase and phenylalanine hydroxylase .

Case Studies

Study Application Findings
Study on [18F]FET-OMeTumor ImagingEnhanced uptake in tumor cells; improved imaging quality compared to traditional tracers .
Neurotransmitter Precursor StudyBrain HealthIncreased levels of dopamine and norepinephrine in animal models following administration .
Enzyme Kinetics ResearchBiochemical PathwaysIdentified competitive inhibition patterns using O-Ethyl-L-tyrosine methyl ester as a substrate .

Toxicological Profile

Studies have indicated that O-Ethyl-L-tyrosine methyl ester hydrochloride exhibits low toxicity levels in animal models, making it a safer alternative for therapeutic applications compared to other synthetic compounds . The compound's safety profile is crucial for its potential use in clinical settings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in metabolic processes.

  • Pathways: It may influence pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

O-Ethyl-L-tyrosine methyl ester HCl is unique due to its specific structure and reactivity. Similar compounds include:

  • L-Tyrosine methyl ester HCl: Similar in structure but lacks the ethyl group.

  • O-tert-Butyl-L-tyrosine methyl ester HCl: Contains a tert-butyl group instead of an ethyl group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Biological Activity

O-Ethyl-L-tyrosine methyl ester hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered interest due to its potential biological activities, which include antioxidant properties, effects on neurotransmitter systems, and implications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of O-Ethyl-L-tyrosine methyl ester HCl, supported by data tables, case studies, and detailed research findings.

O-Ethyl-L-tyrosine methyl ester hydrochloride is synthesized through the esterification of L-tyrosine with ethyl alcohol and subsequent methylation. The chemical structure can be represented as follows:

C10H13ClNO3\text{C}_10\text{H}_{13}\text{Cl}\text{N}\text{O}_3
PropertyValue
Molecular Weight233.67 g/mol
Melting PointNot specified
SolubilitySoluble in water and ethanol
pH (1% solution)4.5 - 5.5

Antioxidant Activity

Research indicates that derivatives of L-tyrosine exhibit significant antioxidant properties due to their phenolic structure. This compound is believed to contribute to radical scavenging activities, which can protect cells from oxidative stress.

Case Study: Radical Scavenging

A study comparing various L-tyrosine derivatives demonstrated that this compound showed enhanced radical scavenging ability compared to its parent compound. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them.

Neuroprotective Effects

L-tyrosine and its derivatives are known to influence neurotransmitter synthesis, particularly dopamine and norepinephrine. This compound may enhance cognitive function and mood regulation by increasing the availability of these neurotransmitters.

Research Findings

  • Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance in memory tasks.
  • Mood Regulation : Clinical trials indicated that subjects receiving this compound reported reduced symptoms of depression and anxiety.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains.

Table 2: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella typhimurium12

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The phenolic hydroxyl group facilitates electron donation, reducing reactive oxygen species (ROS).
  • Neurotransmitter Modulation : Enhances dopamine synthesis by serving as a precursor, thereby influencing mood and cognitive functions.
  • Antimicrobial Action : Disrupts bacterial cell membranes and inhibits protein synthesis.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGODNPCESCJDT-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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